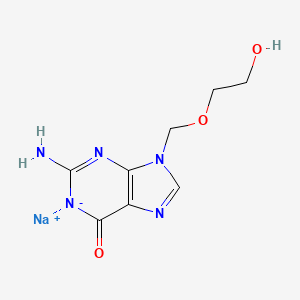

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate

Description

Historical Context and Significance in Antiviral Chemotherapy

The journey to develop effective antiviral agents was fraught with challenges, primarily due to the intimate relationship between a virus and its host's cellular machinery. asu.edu Prior to the advent of acyclovir (B1169), many compounds with antiviral activity in the laboratory proved too toxic for clinical use because they did not adequately differentiate between viral and host-cell replication. asu.edu The scientific community widely believed it was nearly impossible to inhibit viral replication without causing significant harm to the host cells. asu.edu

The discovery of acyclovir in the mid-1970s by scientists at Burroughs Wellcome (now part of GlaxoSmithKline) fundamentally changed this paradigm. asu.edunih.govcapes.gov.br This breakthrough was the result of a methodical approach to drug development, aiming to create a compound that could specifically target viral processes. asu.edu Acyclovir was one of the first antiviral medications to effectively treat and reduce the duration of lesions caused by HSV-1 and HSV-2. asu.eduasu.edu Its introduction into clinical practice in the early 1980s was seen as the dawn of a new age in antiviral therapy due to its remarkable selectivity and low cytotoxicity. nih.govwikipedia.orgnih.gov

The development of acyclovir was so significant that it contributed to Gertrude B. Elion and George H. Hitchings receiving the 1988 Nobel Prize in Physiology or Medicine for their work on rational drug design. asu.edu Acyclovir's success paved the way for the development of other nucleoside analogs and established a proof of concept for targeted antiviral therapy that continues to influence drug discovery today. asu.eduasu.edu

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase. Acyclovir triphosphate has higher affinity for viral DNA polymerase than cellular DNA polymerase and incorporates into the DNA where the missing 2' and 3' carbons causes DNA chain termination. In other cases acyclovir triphosphate competes so strongly for viral DNA polymerase that other bases cannot associate with the enzyme, inactivating it. Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA. Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase. The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug. |

|---|---|

CAS No. |

69657-51-8 |

Molecular Formula |

C8H10N5NaO3 |

Molecular Weight |

247.19 g/mol |

IUPAC Name |

sodium 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanolate |

InChI |

InChI=1S/C8H10N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3H,1-2,4H2,(H3,9,11,12,15);/q-1;+1 |

InChI Key |

DZPBMANDXYVOIB-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+] |

Canonical SMILES |

C1=NC2=C(N1COCC[O-])N=C(NC2=O)N.[Na+] |

Appearance |

Solid powder |

Color/Form |

Crystals from methanol Crystals from ethanol White, crystalline powde |

melting_point |

256.5-257 °C MP: Decomposes 256.5 - 257 °C |

Other CAS No. |

69657-51-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

1.41mg/mL at 25°C White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/ In water, 1,620 mg/L at 25 °C Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol 0.2 mg/mL in alcohol 9.08e+00 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9-((2-Hydroxyethoxy)methyl)guanine Aci Sanorania Aci-Sanorania Acic Aciclobeta Aciclostad Aciclovir Aciclovir Alonga Aciclovir Sanorania aciclovir von ct Aciclovir-Sanorania Acifur Acipen Solutab Acivir Activir Acyclo V Acyclo-V Acycloguanosine Acyclovir Acyclovir Sodium Alonga, Aciclovir Antiherpes Creme Avirax Cicloferon Clonorax Cusiviral Genvir Herpetad Herpofug Herpotern Herpoviric Isavir Laciken Mapox Maynar Milavir Opthavir Sodium, Acyclovir Solutab, Acipen Supraviran Viclovir Vipral Virax Puren Virax-Puren ViraxPuren Virherpes Virmen Virolex Virupos Virzin Wellcome 248U Wellcome-248U Wellcome248U Zoliparin Zovirax Zycli |

Origin of Product |

United States |

Molecular Mechanisms of Antiviral Action

Selective Phosphorylation by Viral Thymidine (B127349) Kinase

The crucial first step in the activation of acyclovir (B1169) is its phosphorylation, a process initiated with high selectivity within herpesvirus-infected cells. nih.govyoutube.com This selectivity is conferred by the virus-encoded enzyme, thymidine kinase (TK). patsnap.comtaylorandfrancis.com In uninfected cells, acyclovir remains largely unrecognized by host cell kinases, resulting in significantly lower levels of activation and thus, minimal toxicity. nih.gov Research indicates that the concentration of the active form of acyclovir can be 40 to 100 times greater in herpes simplex virus (HSV)-infected cells compared to uninfected cells. nih.gov

Initial Conversion to Acyclovir Monophosphate

Upon entry into a cell infected with a susceptible herpesvirus, such as Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), acyclovir is recognized as a substrate by the viral thymidine kinase. patsnap.comtaylorandfrancis.comresearchgate.net This viral enzyme catalyzes the initial phosphorylation of acyclovir, converting it to acyclovir monophosphate (ACV-MP). patsnap.comyoutube.comresearchgate.net This initial conversion is the rate-limiting step and the primary reason for the drug's selective action, as viral TK is far more efficient at phosphorylating acyclovir than any host cell TK. nih.govtaylorandfrancis.com

Subsequent Phosphorylation by Host Cellular Kinases

Following the initial virus-specific activation, the antiviral cascade proceeds through subsequent phosphorylation steps mediated by host cell enzymes. patsnap.comresearchgate.netresearchgate.net These cellular kinases recognize acyclovir monophosphate as an analogue of guanosine (B1672433) monophosphate and catalyze its further conversion. nih.govtaylorandfrancis.com

Formation of Acyclovir Diphosphate (B83284)

Cellular guanylate kinase (GMP kinase) is the primary enzyme responsible for the next step in the activation pathway. taylorandfrancis.comdrugbank.commdpi.com This host enzyme converts acyclovir monophosphate into acyclovir diphosphate (ACV-DP). nih.govresearchgate.netdrugbank.com This reaction further commits the molecule to the metabolic pathway leading to the active antiviral compound.

Formation of Acyclovir Triphosphate as the Active Metabolite

The final and critical phosphorylation is the conversion of acyclovir diphosphate to acyclovir triphosphate (ACV-TP), the active metabolite. patsnap.comnih.govtaylorandfrancis.com This step is carried out by a variety of host cellular enzymes, including nucleoside diphosphate kinase, pyruvate (B1213749) kinase, and phosphoglycerate kinase. drugbank.comnih.gov Acyclovir triphosphate is the ultimate effector molecule that directly interferes with viral DNA synthesis. patsnap.comquizlet.comwikipedia.org It acts as a competitive inhibitor of the viral DNA polymerase and, when incorporated into the growing viral DNA strand, leads to chain termination because it lacks the 3'-hydroxyl group necessary for further elongation. patsnap.compatsnap.com

Identification of Specific Host Enzyme Contributions (e.g., Guanylate Kinase)

Detailed research has identified several host enzymes that contribute to the formation of the active acyclovir triphosphate. Guanylate kinase is specifically identified as the key enzyme for converting the monophosphate to the diphosphate form. taylorandfrancis.comdrugbank.comasm.org Further studies have elucidated that at least seven different cellular enzymes can catalyze the final phosphorylation from ACV-DP to ACV-TP. These include phosphoglycerate kinase, pyruvate kinase, and nucleoside diphosphate kinase, among others. drugbank.comnih.gov The collective action of these enzymes ensures that once the initial virus-specific phosphorylation occurs, the subsequent steps proceed efficiently within the host cell. nih.gov

Data Tables

Table 1: Enzymatic Activation of Acyclovir Sodium

| Step | Precursor | Product | Key Enzyme(s) | Enzyme Origin |

| Initial Phosphorylation | Acyclovir | Acyclovir Monophosphate (ACV-MP) | Thymidine Kinase (TK) | Viral (Herpesvirus) |

| Second Phosphorylation | Acyclovir Monophosphate (ACV-MP) | Acyclovir Diphosphate (ACV-DP) | Guanylate Kinase (GMP Kinase) | Host Cellular |

| Third Phosphorylation | Acyclovir Diphosphate (ACV-DP) | Acyclovir Triphosphate (ACV-TP) | Nucleoside Diphosphate Kinase, Pyruvate Kinase, Phosphoglycerate Kinase, etc. | Host Cellular |

This table outlines the sequential phosphorylation of acyclovir into its active triphosphate form, highlighting the responsible enzymes and their origins.

Table 2: Host Cellular Kinases Involved in Acyclovir Triphosphate Formation

| Enzyme | Role |

|---|---|

| Guanylate Kinase | Converts Acyclovir Monophosphate to Acyclovir Diphosphate. taylorandfrancis.comdrugbank.com |

| Nucleoside Diphosphate Kinase | Converts Acyclovir Diphosphate to Acyclovir Triphosphate. drugbank.comnih.gov |

| Pyruvate Kinase | Converts Acyclovir Diphosphate to Acyclovir Triphosphate. drugbank.comnih.gov |

| Creatine Kinase | Can contribute to the phosphorylation of Acyclovir Diphosphate. drugbank.comnih.gov |

| Phosphoglycerate Kinase | Can contribute to the phosphorylation of Acyclovir Diphosphate. drugbank.comnih.gov |

| Succinyl-CoA Synthetase | Can contribute to the phosphorylation of Acyclovir Diphosphate. drugbank.comnih.gov |

| Phosphoenolpyruvate Carboxykinase | Can contribute to the phosphorylation of Acyclovir Diphosphate. drugbank.comnih.gov |

| Adenylosuccinate Synthetase | Can contribute to the phosphorylation of Acyclovir Diphosphate. drugbank.comnih.gov |

This table details the specific host cell enzymes identified in the conversion of acyclovir metabolites, leading to the active antiviral agent.

Inhibition of Viral DNA Replication

Acyclovir's primary mechanism of action is the disruption of viral DNA replication, a multi-step process that showcases the drug's remarkable specificity for virus-infected cells. nih.govpatsnap.comrndsystems.comnih.govsemanticscholar.org This selectivity is a key factor in its favorable safety profile. The process begins with the phosphorylation of acyclovir into its active triphosphate form, a transformation that is significantly more efficient in cells infected with herpesviruses. nih.govpatsnap.compatsnap.comdermnetnz.org

Competitive Inhibition of Viral DNA Polymerase

Once converted to acyclovir triphosphate (ACV-TP), the molecule acts as a potent competitive inhibitor of viral DNA polymerase. nih.govpatsnap.comrndsystems.comsemanticscholar.orgpatsnap.comdermnetnz.orgck12.orgnih.govhowmed.net ACV-TP structurally resembles the natural substrate, deoxyguanosine triphosphate (dGTP), and competes with it for binding to the active site of the viral DNA polymerase. patsnap.compatsnap.comnih.gov The affinity of ACV-TP for viral DNA polymerase is significantly higher than its affinity for host cell DNA polymerases, contributing to its selective antiviral activity. nih.govpatsnap.compatsnap.com This competitive inhibition effectively slows down the rate of viral DNA synthesis. nih.govck12.org

| Enzyme | Substrate | Type of Inhibition |

| Viral DNA Polymerase | Deoxyguanosine triphosphate (dGTP) | Competitive |

| Host DNA Polymerase | Deoxyguanosine triphosphate (dGTP) | Minimal |

Incorporation into Nascent Viral DNA and Subsequent Chain Termination

Beyond competitive inhibition, ACV-TP can also be incorporated into the growing viral DNA chain by the viral DNA polymerase. nih.govpatsnap.compatsnap.comhowmed.netnih.gov However, the acyclovir molecule lacks the 3'-hydroxyl group that is essential for the formation of the phosphodiester bond required to add the next nucleotide. patsnap.comlibretexts.orglibretexts.org This structural feature means that once acyclovir is incorporated, no further nucleotides can be added, leading to the irreversible termination of the DNA chain. patsnap.compatsnap.comlibretexts.orgnih.gov This premature chain termination is a critical step in halting viral replication. patsnap.compatsnap.comnih.gov

Inactivation of Viral DNA Polymerase Enzyme

The interaction between the viral DNA polymerase and the acyclovir-terminated DNA template leads to the inactivation of the enzyme. nih.govnih.govsemanticscholar.orgresearchgate.net This phenomenon is sometimes referred to as "suicide inactivation" because the enzyme essentially facilitates its own demise by incorporating the fraudulent nucleotide. nih.govsemanticscholar.orgresearchgate.netyoutube.com The viral DNA polymerase becomes tightly bound to the terminated DNA strand, rendering it unable to participate in further replication. nih.govsemanticscholar.org This inactivation further amplifies the inhibitory effect of acyclovir on viral DNA synthesis.

Differential Antiviral Activity Across Herpesvirus Species

Acyclovir exhibits varying degrees of activity against different members of the herpesvirus family. nih.govnih.govdermnetnz.orgnih.gov This differential efficacy is primarily attributed to the varying abilities of the viral thymidine kinases to phosphorylate acyclovir into its active form. nih.govdermnetnz.orgnih.gov

Comparative Efficacy against Herpes Simplex Virus Types 1 and 2

Acyclovir is highly potent against both Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2). nih.govrndsystems.compatsnap.comabcam.comasm.org Both HSV-1 and HSV-2 encode for a viral thymidine kinase that efficiently phosphorylates acyclovir, initiating its conversion to the active triphosphate form. nih.govpatsnap.com This efficient activation leads to high intracellular concentrations of ACV-TP in infected cells, resulting in potent inhibition of viral DNA replication. nih.gov While both are highly susceptible, some studies suggest minor differences in the in vitro sensitivity, with HSV-1 sometimes showing slightly greater sensitivity than HSV-2. rndsystems.comabcam.com

| Virus | EC50 (µM) |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.04 - 0.85 |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.44 - 0.86 |

| EC50 represents the concentration of a drug that is required for 50% inhibition in vitro. |

Efficacy against Varicella-Zoster Virus

Acyclovir is also effective against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. semanticscholar.orgdermnetnz.orgmedscape.comnih.govnih.govoup.com However, the VZV-encoded thymidine kinase is less efficient at phosphorylating acyclovir compared to the HSV thymidine kinases. nih.gov Consequently, higher concentrations of acyclovir are generally required to achieve the same level of antiviral activity against VZV as against HSV. semanticscholar.orgnih.gov Despite this, acyclovir remains a clinically important treatment for VZV infections. dermnetnz.orgmedscape.comnih.gov

Activity against Epstein-Barr Virus

Acyclovir's action against Epstein-Barr virus (EBV), a member of the herpesvirus family, is rooted in its ability to selectively disrupt viral DNA synthesis. The process begins with the conversion of acyclovir into its active form, acyclovir triphosphate. This conversion is initiated by a viral-specific enzyme, thymidine kinase, ensuring that the drug is primarily activated within virus-infected cells. patsnap.com

Once formed, acyclovir triphosphate acts as a potent inhibitor of the EBV-associated DNA polymerase. nih.govnih.gov Its primary mechanism is competitive inhibition; it competes with the natural nucleotide, deoxyguanosine triphosphate (dGTP), for a position in the growing viral DNA chain. patsnap.comnih.gov Acyclovir triphosphate exhibits a significantly higher affinity for the viral DNA polymerase compared to the host cell's DNA polymerases, with some studies indicating an affinity that is 100-fold higher for the viral enzyme than for the host's alpha-polymerase. nih.govresearchgate.net

Upon incorporation into the viral DNA, acyclovir triphosphate serves as a chain terminator. patsnap.com Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it effectively halts the elongation of the viral DNA, thereby preventing viral replication. patsnap.com This competitive mechanism is the principal mode of acyclovir's inhibition of EBV replication. nih.govnih.govresearchgate.net

Research has shown that prolonged exposure of EBV-producing cell lines to acyclovir leads to a reduction in viral genome numbers and the expression of viral capsid antigen. nih.govnih.govresearchgate.net While acyclovir effectively inhibits active viral replication, it has no effect on the latent form of EBV infection where the viral genome exists as a stable episome. mdpi.com Nevertheless, it has been shown to reduce viral shedding from the oropharynx. mdpi.com

Host-Virus Interactions and Cellular Pathways

Beyond its direct antiviral effects, acyclovir sodium's therapeutic action is also influenced by its interaction with the host's cellular and immune pathways.

Modulation of Host Innate Immune Response

The innate immune system is the body's first line of defense against viral pathogens like herpesviruses. nih.govresearchgate.net This response involves the recognition of viral components by pattern recognition receptors (PRRs), which triggers signaling cascades that lead to the production of antiviral cytokines, such as type I interferons. nih.govnih.gov

Impact on Specific Host Cell Signaling Pathways (e.g., TLR9)

A key pathway implicated in the host's innate response to herpesviruses is the Toll-like receptor 9 (TLR9) signaling pathway. nih.gov TLR9 is a PRR that recognizes viral DNA, initiating an immune response that involves the production of pro-inflammatory cytokines. nih.govopenmicrobiologyjournal.com This pathway, which includes the adapter protein MyD88 and the transcription factor NF-κB, is crucial in the pathogenesis of herpesvirus infections. nih.gov

Research indicates that acyclovir can intervene in the TLR9 signaling pathway. nih.govfrontiersin.orgresearchgate.net Studies using in vitro models of herpes simplex virus 2 (HSV-2) infection in human epidermal cells have demonstrated that acyclovir treatment can alter the expression of genes involved in this pathway. nih.govfrontiersin.orgresearchgate.net Specifically, acyclovir has been shown to downregulate the expression of TLR9, MyD88, and NF-κB. nih.gov This modulation suggests that acyclovir may reduce inflammation by inhibiting the TLR9/MyD88/NF-κB signaling cascade, thereby decreasing the production of associated pro-inflammatory factors. nih.gov This immunomodulatory effect may contribute to the therapeutic efficacy of acyclovir by not only directly inhibiting the virus but also by regulating the host's immune response to the infection. nih.gov

Table 1: Effect of Acyclovir (ACV) on Key Molecules of the TLR9 Signaling Pathway in HSV-2 Infected Cells

| Molecule | Function in TLR9 Pathway | Effect of ACV Intervention | Reference |

|---|---|---|---|

| TLR9 | Recognizes viral DNA, initiating the innate immune response. | Downregulated | nih.gov |

| MyD88 | Adapter protein that docks to TLR9 and is involved in the signaling cascade. | Downregulated | nih.gov |

| NF-κB | Transcription factor that enters the nucleus to initiate cytokine expression. | Downregulated | nih.gov |

Mechanisms of Antiviral Resistance

Overview of Acyclovir (B1169) Resistance in Herpesviruses

Resistance to acyclovir in herpes simplex virus (HSV) arises from mutations that affect either the viral thymidine (B127349) kinase (TK) or the viral DNA polymerase. nih.govasm.org The prevalence of acyclovir-resistant HSV is generally low in immunocompetent individuals, typically below 1%. nih.govnih.govmdpi.com However, the frequency is significantly higher in immunocompromised patients, such as those with HIV or hematopoietic stem cell transplant recipients, where it can range from 3.5% to 10% and may be even higher in specific populations. nih.govnih.govmdpi.com

Three primary mechanisms of resistance have been identified:

Loss or deficiency of TK activity. nih.govasm.org

Altered substrate specificity of the TK enzyme. nih.govasm.org

Alterations in the viral DNA polymerase. nih.govasm.org

Most clinically isolated acyclovir-resistant strains are associated with mutations in the TK gene. nih.govresearchgate.net

Viral Thymidine Kinase (TK) Mediated Resistance Mechanisms

The viral TK enzyme plays a crucial role in the activation of acyclovir. Resistance mediated by this enzyme is the most common form observed. mdpi.comnih.gov

A primary mechanism of resistance involves the selection of viral mutants that produce little to no functional thymidine kinase. nih.gov These are often referred to as TK-deficient or TK-negative mutants. nih.govnih.gov Without adequate TK, acyclovir is not efficiently phosphorylated to its active monophosphate form, rendering the drug ineffective. nih.govyoutube.com While TK-deficient mutants are frequently isolated in laboratory settings and from clinical samples, they often exhibit reduced pathogenicity and neurovirulence in animal models. nih.govnih.gov This is because the viral TK, while not essential for replication in all cell types, is important for viral replication in certain tissues. nih.govpnas.org However, these TK-deficient strains can still establish latent infections. pnas.org

Some resistant strains, known as TK-partial or TK-low-producer (TKP) mutants, express reduced levels of TK activity. nih.gov These viruses generate enough TK to support some level of viral pathogenesis, particularly in immunocompromised individuals, but not enough to effectively activate acyclovir. harvard.edu An example of a mutation leading to a TK-low-producer phenotype is the K62N substitution, located in the ATP-binding site of the enzyme. nih.gov

Another mechanism of resistance involves mutations that alter the substrate specificity of the viral TK. nih.govnih.govnih.gov In these TK-altered (TKA) mutants, the enzyme can still phosphorylate its natural substrate, thymidine, but can no longer recognize and phosphorylate acyclovir. nih.govnih.gov This allows the virus to replicate in the presence of the drug. nih.gov Unlike TK-deficient mutants, these TK-altered viruses often retain their pathogenicity. nih.gov An example is a mutant with a C336Y substitution, which has been identified in both laboratory-derived and clinical HSV-2 isolates. nih.gov

The genetic basis for TK-mediated resistance lies in various mutations within the TK gene (the UL23 gene). nih.govmdpi.com These mutations can be nucleotide substitutions, insertions, or deletions. nih.gov A significant portion of TK mutations, estimated at around 50% in some studies, are frameshift mutations. nih.gov These often occur in homopolymer repeats, which are sequences of repeating single nucleotides (e.g., a string of guanines or cytosines). nih.gov These regions are considered mutational hotspots. nih.gov For instance, insertions or deletions of a single nucleotide in a 7-guanine (G) homopolymer run (codons 144-146) or a 6-cytosine (C) homopolymer run (codons 183-185) are frequently reported. nih.govnih.gov Such frameshift mutations typically lead to the synthesis of a truncated and nonfunctional TK protein, resulting in a TK-deficient phenotype. nih.gov However, in some cases, a phenomenon known as ribosomal frameshifting can allow for the production of low levels of functional TK, despite the frameshift mutation. nih.gov

Table 1: Examples of Thymidine Kinase Mutations Conferring Acyclovir Resistance

| Mutation Type | Amino Acid Change | Location/Region | Consequence |

| Substitution | K62N | ATP-binding site | TK-low-producer phenotype, high resistance. nih.gov |

| Substitution | C336Y | Conformationally important region | TK-altered phenotype, high resistance. nih.gov |

| Substitution | R51W | ATP-binding site | Loss of TK activity. nih.gov |

| Substitution | E83K | Conserved region | Abolished TK activity. nih.gov |

| Insertion | Guanine (B1146940) in G-string | Codon 146 | Frameshift leading to deficient TK activity. nih.gov |

Factors Influencing Emergence of Resistant Strains

The emergence of clinically significant acyclovir resistance is heavily influenced by the host's immune status.

Immunocompetent Patients: In individuals with a healthy immune system, acyclovir-resistant HSV is rare, with a prevalence generally below 1%. nih.govnih.govcapes.gov.br The immune system is typically able to clear even the less virulent TK-deficient viral strains.

Immunocompromised Patients: The prevalence of resistance is significantly higher in immunocompromised populations, where it can be 5% or more. nih.govnih.gov This includes patients who have undergone hematopoietic stem cell transplantation (HSCT), individuals with HIV, and those with hematological malignancies. nih.govjhoponline.comnih.gov In a prospective study of HSCT patients, 28% of those who shed HSV-1 developed acyclovir-resistant strains. nih.gov Prolonged or repeated courses of antiviral therapy in these patients create selective pressure that allows for the emergence and proliferation of pre-existing or newly developed resistant mutants. nih.govoup.comoup.com Relapsed malignancies have also been identified as a significant risk factor for the emergence of resistant HSV in HSCT patients. nih.gov

Immune-Privileged Sites: Infections at sites with limited immune surveillance, such as the cornea in the eye, can also favor the emergence of resistance due to frequent recurrences and the need for extensive local acyclovir therapy. mdpi.comnih.gov

Molecular Diagnostics and Susceptibility Monitoring Research

Determining whether an HSV infection is resistant to acyclovir involves two main types of laboratory methods: phenotypic and genotypic assays. nih.govgrandviewresearch.com

Phenotypic Assays: These methods directly measure the ability of the virus to replicate in the presence of varying concentrations of an antiviral drug. nih.gov The most common method is the plaque reduction assay (PRA), which determines the drug concentration that inhibits the formation of viral plaques in cell culture by 50% (IC50). nih.govlabcorp.com Other phenotypic tests include the dye-uptake method and cytopathic effect reduction assays. oup.com While considered a gold standard for confirming resistance, phenotypic methods are slow, often taking several weeks to yield results, which can delay clinical decision-making. nih.govnih.gov

Genotypic Assays: These molecular techniques identify the specific genetic mutations associated with resistance. nih.gov The standard approach involves polymerase chain reaction (PCR) amplification followed by Sanger sequencing of the viral TK (UL23) and DNA polymerase (UL30) genes. uw.educanada.ca Genotypic testing offers a much faster turnaround time compared to phenotypic methods. nih.gov However, a key challenge is interpreting the results, as some detected mutations may be naturally occurring polymorphisms not related to resistance, or they may be novel variants of uncertain clinical significance. nih.govnih.gov

Research increasingly supports a combined approach, using rapid genotypic testing for initial screening and phenotypic assays for confirmation, especially when novel or complex mutation patterns are found. nih.govgrandviewresearch.com This integrated strategy aims to provide timely and accurate information to guide the management of patients with suspected antiviral-resistant HSV infections. grandviewresearch.com

| Method Type | Principle | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Phenotypic | Measures viral growth inhibition by the drug in cell culture. | Plaque Reduction Assay (PRA), Dye-Uptake Assay | Directly measures drug susceptibility; considered a "gold standard" for confirming resistance. | Slow (can take weeks); requires viable virus from culture; results can be affected by testing conditions. | nih.govlabcorp.comoup.com |

| Genotypic | Detects specific gene mutations known to cause resistance. | PCR and DNA Sequencing (Sanger, NGS) of UL23 (TK) and UL30 (Pol) genes. | Rapid turnaround time; does not require viral culture; can detect resistant subpopulations. | May identify variants of uncertain significance; interpretation can be complex; resistance from unsequenced regions may be missed. | nih.govnih.govuw.educanada.ca |

Synthetic Methodologies and Prodrug Design

Chemical Synthesis of Acyclovir (B1169) and its Derivatives

The synthesis of acyclovir has been approached through various chemical routes, often starting from guanine (B1146940) or other purine (B94841) derivatives. nih.gov These methods typically involve steps of acylation, alkylation, and hydrolysis to construct the final molecule. nih.govvjs.ac.vn

Alkylation and Hydrolysis Synthetic Routes

A key step in many acyclovir syntheses is the alkylation of a protected guanine precursor. One common strategy involves the alkylation of diacetyl-guanine, followed by hydrolysis to yield acyclovir. wipo.intgoogleapis.com For instance, diacetyl-guanine can be alkylated with an appropriate agent like 2-oxa-1,4-butanediol-diacetate. googleapis.com

The subsequent hydrolysis of the intermediate, such as diacetyl-acyclovir (DA-ACV), is crucial for removing the protecting acetyl groups. wipo.intgoogle.com This hydrolysis can be carried out using an alkaline agent, such as sodium hydroxide (B78521) or potassium hydroxide. google.comchemicalbook.com Using potassium hydroxide can lead to the simultaneous formation of a novel intermediate, acyclovir potassium enolate, which is of very high purity and can be easily converted to pure acyclovir. wipo.intgoogleapis.comgoogle.com The final step often involves neutralization with an acid to crystallize the pure acyclovir. chemicalbook.com

Utilization of Guanine and Purine Derivative Precursors

Guanine is a frequently used and readily available starting material for acyclovir synthesis. nih.govvjs.ac.vn A common method involves the acylation of guanine, for example with acetic anhydride, to form a more reactive intermediate like N,N'-diacetylguanine. nih.govvjs.ac.vn This intermediate is then condensed with an alkylating agent. nih.gov

Other purine derivatives have also been employed as precursors. For example, 2,6-dichloropurine (B15474) can be alkylated with (2-benzoyloxyethoxy)methyl chloride. nih.gov The resulting intermediate undergoes ammoniation and hydrolysis to yield acyclovir. nih.gov Similarly, precursors like 2-chloro-6-iodopurine and 5-aminoimidazole-4-carboxamide (B1664886) have been utilized in various synthetic schemes. nih.gov

Role of Specific Intermediate Compounds in Synthesis

Several key intermediate compounds are central to the synthesis of acyclovir. Diacetyl-guanine (DAG) is a common precursor formed by the acetylation of guanine, which activates the N9-position for the subsequent alkylation step. vjs.ac.vn

Following alkylation, Diacetyl-acyclovir (DA-ACV) is formed. wipo.intgoogle.com This intermediate is a crystalline solid that can be purified, for instance by washing with alcohol, to remove impurities like guanine. wipo.intgoogle.com

During hydrolysis with potassium hydroxide, a novel salt, acyclovir potassium enolate , can be formed. wipo.intgoogleapis.com This intermediate is highly pure and readily converts to acyclovir upon treatment with acid. wipo.intgoogleapis.com The formation of such salt intermediates can facilitate purification and improve the final yield and purity of the acyclovir product. google.com

Rational Design and Development of Acyclovir Prodrugs

Despite its efficacy, acyclovir suffers from low oral bioavailability. patsnap.com To overcome this limitation, various prodrugs have been rationally designed. patsnap.comgoogle.com Prodrugs are inactive or less active molecules that are converted into the active parent drug, acyclovir, within the body. patsnap.com

Prodrug Strategies for Enhanced Bioavailability and Permeation

The primary goal of acyclovir prodrug design is to temporarily modify its physicochemical properties to enhance water solubility and membrane permeability. google.com Strategies often involve creating ester or amide derivatives. For example, the L-valyl ester of acyclovir, known as valacyclovir, leverages the human intestinal peptide transporter hPEPT1 for absorption, significantly increasing bioavailability compared to acyclovir itself. nih.govgoogle.com Another approach involves creating peptide prodrugs designed to be cleaved by specific enzymes like dipeptidyl peptidase IV (DPPIV/CD26), which has been shown to increase solubility. patsnap.com

Bile Acid Conjugates and Transporter-Mediated Uptake

A promising prodrug strategy involves conjugating acyclovir with bile acids. pallipedia.org This approach aims to utilize the human apical sodium-dependent bile acid transporter (hASBT), which is primarily expressed in the small intestine, to enhance absorption. google.compatsnap.com

Researchers have synthesized several bile acid prodrugs of acyclovir, such as those using cholic acid, chenodeoxycholic acid, and deoxycholic acid. google.compallipedia.org These conjugates often use a linker, like valine, to connect the bile acid to acyclovir. google.com Studies have shown that these conjugates can have a high affinity for the hASBT. google.com

For example, the prodrug acyclovir valylchenodeoxycholate was found to have the highest affinity for hASBT in one study. google.com This enhanced affinity translated to a 16-fold greater accumulation of acyclovir within cells expressing the transporter compared to acyclovir alone, demonstrating enhanced permeation. google.com This increased uptake was attributed to both hASBT-mediated transport and increased passive permeability. google.com Oral administration of this prodrug to rats resulted in a 2-fold increase in the bioavailability of acyclovir. google.com

Table 1: Affinity of Acyclovir-Bile Acid Prodrugs for hASBT This table displays the inhibitory affinity (Ki) of different acyclovir-bile acid conjugates for the human apical sodium-dependent bile acid transporter (hASBT).

| Prodrug | Bile Acid Component | Linker | Affinity (Ki) for hASBT |

|---|---|---|---|

| Acyclovir valylchenodeoxycholate | Chenodeoxycholate | Valine | 35 µM google.com |

| Acyclovir valylcholate | Cholate | Valine | - |

| Acyclovir valyldeoxycholate | Deoxycholate | Valine | - |

| Acyclovir valylursodeoxycholate | Ursodeoxycholate | Valine | - |

| Cholic Acid (Reference) | Cholic Acid | - | 25 µM google.com |

Phosphoramidate (B1195095) ProTide Approaches to Bypass Viral Thymidine (B127349) Kinase Dependency

Acyclovir's mechanism of action requires an initial phosphorylation step catalyzed by a viral-specific thymidine kinase (TK). nih.gov The emergence of viral strains with mutations in the TK enzyme renders them resistant to acyclovir. nih.gov The phosphoramidate ProTide technology offers a strategy to bypass this dependency. nih.govnih.gov

The ProTide approach masks the nucleoside monophosphate with an aryl moiety and an amino acid ester. nih.govacs.org This modification neutralizes the negative charge of the phosphate (B84403) group, allowing the prodrug to enter cells via passive diffusion. nih.gov Once inside the cell, the ProTide is metabolically converted to the active acyclovir monophosphate, bypassing the need for the viral TK enzyme. nih.govnih.gov This technology has been successfully applied to acyclovir, demonstrating its ability to overcome resistance in TK-deficient strains of HSV-1, HSV-2, and varicella-zoster virus. nih.gov Interestingly, this approach has also been shown to confer anti-HIV activity to acyclovir, as phosphorylated acyclovir can inhibit HIV reverse transcriptase. nih.govacs.org

| ProTide Derivative | Key Feature | Activity Profile | Reference |

|---|---|---|---|

| L-alanine derived ProTides | Variation in ester and aryl groups was tolerated. acs.org | Showed anti-HIV activity at non-cytotoxic concentrations. nih.govacs.org | nih.govacs.org |

| L-phenylalanine derived ProTides | Specific amino acid requirement for anti-HIV activity. | Showed no detectable activity against HIV in cell culture. acs.org | acs.org |

| General ACV ProTides | Bypasses the need for viral thymidine kinase. nih.gov | Active against TK-deficient HSV-1, HSV-2, and VZV strains. nih.gov | nih.gov |

| Isomer 24a (single isomer) | Successfully separated as a single isomer. nih.govacs.org | Demonstrated superior antiviral activity against wild-type HSV-1 compared to acyclovir. acs.org | acs.org |

Structure-Activity Relationship Studies in Prodrug Design

Structure-activity relationship (SAR) studies are crucial for optimizing the design of acyclovir prodrugs. These studies analyze how modifications to the chemical structure of the prodrug affect its stability, permeability, and antiviral efficacy.

For dipeptide ester prodrugs, the choice of amino acids significantly influences their properties. researchgate.netnih.gov The rate of drug release from Phe-Gly esters, for example, increases with the leaving group ability of the parent drug. nih.gov The stereochemistry of the amino acids is also critical; incorporating a D-isomer can enhance metabolic stability. researchgate.netnih.gov

In the case of phosphoramidate ProTides, SAR studies have revealed that variations in the amino acid ester and the aryl group are tolerated for anti-HSV activity but are more constrained for conferring anti-HIV activity. acs.org For instance, L-alanine derived ProTides showed anti-HIV activity, whereas those with L-phenylalanine did not. acs.org Enzymatic studies have established a predictive relationship: ProTides with reduced lability to carboxypeptidase were poor anti-HIV agents. acs.org

Other SAR studies have explored modifications to the purine base of acyclovir itself. A series of acyclic selenopurine nucleosides were synthesized based on the bioisosteric relationship between oxygen and selenium. mdpi.comnih.gov Seleno-acyclovir, a direct analog, showed potent anti-HSV-1 and anti-HSV-2 activities. mdpi.comnih.gov This research provides a template for designing novel acyclic nucleoside analogs by modifying the core structure. mdpi.com

| Prodrug Class | Structural Modification | Impact on Activity/Property | Reference |

|---|---|---|---|

| Dipeptide Esters | Choice of amino acids (e.g., Phe-Gly) | Affects the rate of parent drug release. nih.gov | nih.gov |

| Dipeptide Esters | Incorporation of D-isomer amino acids | Can increase metabolic stability. researchgate.netnih.gov | researchgate.netnih.gov |

| Phosphoramidate ProTides | Amino acid ester and aryl group variation | Different SAR for anti-HSV vs. anti-HIV activity; L-alanine derivatives active against HIV, L-phenylalanine derivatives were not. acs.org | acs.org |

| Acyclic Selenopurines | Replacement of oxygen with selenium in the purine base | Seleno-acyclovir showed potent anti-HSV-1 and anti-HSV-2 activity. mdpi.comnih.gov | mdpi.comnih.gov |

| Acyclic Selenopurines | Modification at C2/C6 positions of the guanine base | 2,6-diaminopurine derivatives acted as prodrugs of seleno-ganciclovir with significant anti-HCMV activity. mdpi.com | mdpi.com |

Biotransformation Pathways of Acyclovir Prodrugs

The biotransformation of a prodrug into its active parent compound is a critical step for its therapeutic effect. The metabolic pathways vary depending on the nature of the promoiety attached to acyclovir.

For simple amino acid and dipeptide ester prodrugs, such as Valacyclovir, the primary biotransformation step is hydrolysis. nih.govnih.gov Following oral administration, Valacyclovir is rapidly and almost completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism. nih.gov Dipeptide prodrugs undergo a similar enzymatic hydrolysis, which can occur in a stepwise manner. For example, a dipeptide-acyclovir conjugate is first hydrolyzed into an amino acid-acyclovir conjugate, which is then further acted upon by esterases and aminopeptidases to release acyclovir. nih.gov

The biotransformation of phosphoramidate ProTides is a more complex, multi-step intracellular process. nih.govnih.gov The pathway is initiated by the enzymatic hydrolysis of the amino acid ester moiety, typically by an esterase or carboxypeptidase enzyme. nih.gov This is followed by a spontaneous intramolecular cyclization, which leads to the displacement of the aryl group. nih.gov The resulting unstable cyclic intermediate is then hydrolyzed by water. The final step involves the cleavage of the P-N bond by a phosphoramidase-type enzyme, which releases the acyclovir monophosphate. nih.gov

Once any prodrug is converted to acyclovir, the parent drug itself can be further metabolized. The major route of elimination is renal excretion of the unchanged drug. nih.gov However, minor metabolic pathways exist, where acyclovir is oxidized by alcohol and aldehyde dehydrogenases to form 9-[(carboxymethoxy)methyl]guanine (CMMG), or by aldehyde oxidase to form 8-hydroxy-acyclovir (8-OH-ACV). nih.gov

Advanced Analytical Techniques for Acyclovir Sodium Research

Spectroscopic Methods for Quantification and Identification

Spectroscopic techniques are fundamental in the analysis of acyclovir (B1169), leveraging the interaction of the molecule with electromagnetic radiation for both qualitative and quantitative purposes. The purine-like structure of acyclovir, containing a chromophore, makes it particularly suitable for analysis by UV-Visible spectrophotometry.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of acyclovir in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and speed. amikveteran.ac.id The method is based on the principle that acyclovir absorbs light in the UV region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for acyclovir can vary depending on the solvent used, which affects the ionization state of the molecule.

Several UV-Vis spectrophotometric methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. For instance, in 0.1N Hydrochloric Acid (HCl), the λmax is observed at 299 nm. ijprajournal.com In alkaline media, such as 0.1N Sodium Hydroxide (B78521) (NaOH) or 0.1N Potassium Hydroxide (KOH), a λmax of 264 nm is reported. researchgate.net Other methods have utilized 7.4 pH Phosphate (B84403) Buffer and distilled water, finding the λmax at 251 nm and 254 nm, respectively. ijrar.orgresearchgate.net These methods demonstrate good linearity over specific concentration ranges and have been validated for accuracy, precision, and robustness. amikveteran.ac.idijrar.org A method involving the reaction of acyclovir with Folin-Ciocalteu (F-C) reagent in an alkaline medium produces a blue-colored chromogen with a λmax at 760 nm. nih.gov

The table below summarizes parameters from various validated UV-Visible spectrophotometric methods for acyclovir quantification.

| Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Correlation Coefficient (r²) | Source(s) |

| 0.1N HCl | 299 | 10 - 50 | 0.358 | 0.720 | 0.99 | ijprajournal.com |

| 7.4 pH Phosphate Buffer | 251 | 4 - 16 | 1.128 | 3.420 | 0.9968 | ijrar.org |

| 0.1N NaOH | 264 | 2.5 - 40 | - | - | 0.999 | researchgate.net |

| 0.1N KOH | 264 | 2.5 - 30 | - | - | 0.999 | researchgate.net |

| 0.1N NaOH | 253 | 2.5 - 40 | 1.577 | 4.778 | - | amikveteran.ac.id |

| Distilled Water | 254 | 5 - 30 | - | - | - | researchgate.net |

| Folin-Ciocalteu Reagent | 760 | 50 - 450 | 5.68 | 18.95 | 0.9998 | nih.gov |

| Ninhydrin/Ascorbic Acid | 540 | Up to 30 | 0.3 | 0.8 | - | semanticscholar.org |

LOD: Limit of Detection; LOQ: Limit of Quantitation

While Infrared (IR) spectrophotometry, particularly Fourier Transform Infrared (FTIR) spectroscopy, is traditionally used for the qualitative identification of substances by analyzing their functional groups, it has also been developed for quantitative purposes in acyclovir analysis. innovareacademics.in A validated method has been established to determine acyclovir content in tablets using FTIR. innovareacademics.inresearchgate.net

This quantitative approach involves transforming the standard infrared spectrum of acyclovir into its first derivative. This mathematical treatment sharpens the peaks and enhances the selectivity of the method. innovareacademics.in The quantification is then performed by measuring the Area Under the Curve (AUC) of the derivative spectrum over a specific wavenumber range. The optimal wavenumber range for this analysis was found to be 3700-3440 cm⁻¹. innovareacademics.in The method was validated for a concentration range of 0.2-1.2% w/w and proved to have excellent linearity, accuracy, and precision, demonstrating that FTIR can serve as a rapid and simple alternative to other methods for determining acyclovir content in solid dosage forms. innovareacademics.inresearchgate.net

For highly sensitive quantification, especially in biological matrices where concentrations can be very low, methods utilizing UV fluorescence detection are employed. Acyclovir possesses native fluorescence, which can be exploited for its detection. An HPLC method coupled with a fluorescence detector has been developed and validated for quantifying acyclovir in human plasma. nih.gov

In this method, after separation on an HPLC column, the analyte is detected by a fluorescence detector set at an excitation wavelength of 260 nm and an emission wavelength of 375 nm. nih.gov This technique offers high sensitivity and specificity. The validated method demonstrated a low limit of detection (LOD) of 0.033 mg/L and a limit of quantitation (LOQ) of 0.1 mg/L in plasma, making it suitable for pharmacokinetic studies in patient populations, including children. nih.gov The analyte recovery from plasma was high (101%), and the assay showed excellent linearity, accuracy, and precision. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are the cornerstone for the analysis of acyclovir, providing powerful separation and highly sensitive detection capabilities. High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) are the most prevalent methods for the assay of acyclovir in various samples. researchgate.net

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most frequently reported method for the estimation of acyclovir. jchps.comresearchgate.net These methods typically utilize an octadecyl silane (B1218182) (C18) or octyl silane (C8) column as the stationary phase. jchps.comactascientific.comujconline.netnih.gov The mobile phase usually consists of an aqueous buffer (e.g., phosphate buffer, ammonium (B1175870) formate) mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). jchps.comeijppr.commdpi.com Detection is most commonly performed using a UV detector at wavelengths ranging from 250 nm to 290 nm. jchps.comeijppr.commdpi.com

Ultra Performance Liquid Chromatography (UPLC) represents an advancement over HPLC, using columns with smaller particle sizes (typically under 2 µm). researchgate.net This results in significantly faster run times, improved resolution, and increased sensitivity. A UPLC method developed for acyclovir quantification in lipid-based formulations had a total run time of just 1.2 minutes, with the acyclovir peak eluting at 0.89 minutes. researchgate.net

The following table details various chromatographic conditions used for the analysis of acyclovir.

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Source(s) |

| UPLC | BEH C18 (2.1x50 mm, 1.7µm) | 0.25% Formic Acid in water | 0.5 | 254 | 0.89 | researchgate.net |

| HPLC | C8 (4.6 mm x 1.5 cm, 5 µm) | Acetonitrile : Buffer (pH 3.0) (70:30) | 0.50 | 254 | 5.0 | actascientific.com |

| HPLC | C18 | Acetonitrile : Methanol : Phosphate Buffer (16:20:64) | 1.0 | 290 | 5.01 | eijppr.com |

| HPLC | Kromasil ODS C18 (250 × 4.6 mm, 5µ) | Glacial Acetic Acid : Acetonitrile buffer (pH 3.8) (95:05) | 1.0 | 253 | 4.07 | ujconline.net |

| HPLC | Welchrom C18 (250 x 4.6 mm, 5µm) | Methanol : Water (50:50) | 1.0 | 250 | 3.077 | jchps.comresearchgate.net |

| HPLC | Poroshell 120 SB-C8 (2.1 × 150 mm, 2.7µm) | 10 mM Ammonium Formate (B1220265) (0.01% Formic Acid) : Acetonitrile (97:3) | 0.2 | 250 | - | mdpi.com |

| HPLC | C8 | 0.1% Triethylamine in water (pH 2.5) | 1.2 | 255 | 7.75 | nih.gov |

| UHPLC | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7µm) | A: 2mM Ammonium Acetate (B1210297) + 0.1% Formic Acid in Water; B: Same in Methanol (Gradient) | 0.35 | MS/MS | - | mdpi.com |

Note: Retention times can vary based on specific system parameters.

Analyzing acyclovir in complex matrices such as human plasma or lipid-based formulations presents significant challenges, including potential interference from endogenous substances and formulation excipients. researchgate.netmdpi.com Therefore, rigorous method development and validation are essential to ensure the reliability of the results. Bioanalytical method validation is performed according to ICH guidelines, assessing parameters like selectivity, linearity, accuracy, precision, recovery, and stability. mdpi.comresearchgate.net

Sample preparation is a critical step. Techniques like protein precipitation with perchloric acid or an organic solvent, or liquid-liquid extraction, are commonly used to extract acyclovir from plasma and minimize matrix effects. nih.govnih.govresearchgate.net The selectivity of the method is confirmed by ensuring that no interfering peaks from the matrix are observed at the retention time of acyclovir. nih.gov

Accuracy is determined by recovery studies, where a known amount of the drug is spiked into the matrix and the percentage recovered is calculated. mdpi.com Precision is evaluated through intra-day (repeatability) and inter-day (intermediate precision) analyses, with the relative standard deviation (%RSD) being a key metric. nih.goveijppr.com UPLC and HPLC methods have been successfully validated for acyclovir analysis in plasma and other complex media, demonstrating high recovery and excellent precision, making them suitable for pharmacokinetic, bioavailability, and stability studies. mdpi.comresearchgate.netmdpi.com

The table below summarizes validation parameters for acyclovir quantification in complex matrices from selected studies.

| Matrix | Technique | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOQ | Source(s) |

| Lipid Formulations | UPLC | - | Matches FDA limits | Matches FDA limits | 1 ppm (µg/mL) | researchgate.net |

| Rat Plasma | HPLC | 100–1000 ng/mL | >90.0% | - | 100 ng/mL | mdpi.com |

| Pediatric Plasma | HPLC-UV | 0.5–40 mg/L | - | - | - | mdpi.com |

| Human Plasma | HPLC-UV | 0.1–2.0 µg/mL | < 6.66% (relative error) | < 8.37% | 0.1 µg/mL | nih.gov |

| Pediatric Plasma | HPLC-Fluorescence | 0.1-20 mg/L | < 7% (error) | < 7% | 0.1 mg/L | nih.gov |

LOQ: Limit of Quantitation; ppm: parts per million

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the analysis of acyclovir sodium. These methods offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. ijper.orgiipseries.org

A simple and rapid TLC method for the determination of acyclovir in pharmaceutical preparations involves extracting the analyte and applying it to precoated silica (B1680970) gel TLC plates. researchgate.netakjournals.com Quantitative evaluation can be performed by measuring the absorbance-reflectance of the analyte spots at a specific wavelength. researchgate.netakjournals.com For instance, one method uses a mobile phase of n-butanol-glacial acetic acid-water (15:9:6, v/v) and detection at a wavelength of 277 nm. researchgate.netakjournals.comakjournals.com

HPTLC offers improved separation efficiency and sensitivity compared to conventional TLC. iipseries.org A validated HPTLC method for the estimation of acyclovir in tablets utilizes a mobile phase of Toluene: n-Butanol: Methanol: Water (5.0:3.0:1.0:1.0 v/v/v/v) on precoated silica gel 60F254 plates. researchgate.net Densitometric analysis is carried out at 259 nm. researchgate.net This method successfully separates acyclovir from its degradation products. researchgate.net Another HPTLC method employs a mobile phase of chloroform, ethanol, isopropyl alcohol, and strong ammonia (B1221849) (2:4:3:1 v/v/v/v) with densitometric scanning in absorbance mode at 254 nm. ijper.org

The validation of these HPTLC methods, in accordance with International Conference on Harmonisation (ICH) guidelines, has demonstrated good precision, accuracy, and linearity. ijper.orgresearchgate.net

Key Parameters for TLC/HPTLC Analysis of Acyclovir:

| Parameter | TLC Method | HPTLC Method 1 | HPTLC Method 2 |

|---|---|---|---|

| Stationary Phase | Precoated silica gel 60 F254 plate researchgate.netakjournals.comakjournals.com | Precoated silica gel 60F254 HPTLC plates researchgate.net | Precoated silica gel plate ijper.org |

| Mobile Phase | n-butanol-glacial acetic acid-water (15:9:6, v/v) researchgate.netakjournals.comakjournals.com | Toluene: n-Butanol: Methanol: Water (5.0:3.0:1.0:1.0 v/v/v/v) researchgate.net | Chloroform: ethanol: isopropyl alcohol: strong ammonia (2:4:3:1 v/v/v/v) ijper.org |

| Detection Wavelength | 277 nm researchgate.netakjournals.comakjournals.com | 259 nm researchgate.net | 254 nm ijper.org |

| Rf value of Acyclovir | ~0.50 researchgate.net | 0.62 ± 0.05 researchgate.net | Not Specified |

| Limit of Detection (LOD) | 74.1 ng/spot researchgate.net | Not Specified | 3.884 µg/mL ijper.org |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 11.7726 µg/mL ijper.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the simultaneous analysis of acyclovir and its metabolites, such as 9-carboxymethoxymethylguanine (B1436564) (CMMG), in biological matrices. nih.govoup.com This method combines the separation capabilities of liquid chromatography with the specific and sensitive detection of mass spectrometry.

Several LC-MS/MS methods have been developed and validated for the quantification of acyclovir and its metabolites in human serum and plasma. nih.govoup.comnih.govresearchgate.net These methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govoup.comnih.gov

For instance, one method utilizes protein precipitation with methanol containing an isotopically labeled internal standard, followed by separation on a biphenyl (B1667301) column and detection using a mass spectrometer with an electrospray interface (ESI) in positive ion mode. nih.gov Another approach employs hydrophilic interaction liquid chromatography (HILIC) for better retention and separation of the highly polar acyclovir and CMMG, which can be challenging with traditional C18 columns. oup.com

The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, allowing for the accurate quantification of the analytes even at low concentrations. nih.govnih.gov

LC-MS/MS Method Parameters for Acyclovir and Metabolite Analysis:

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 oup.com |

|---|---|---|---|

| Analytes | Acyclovir, 9-carboxymethoxymethylguanine | Valacyclovir, Acyclovir | Acyclovir, CMMG |

| Matrix | Human Serum | Mouse and Human Plasma | Human Whole Blood |

| Sample Preparation | Protein precipitation with 1% formic acid in methanol | Acetonitrile protein precipitation | Protein precipitation with methanol/acetonitrile |

| LC Column | Kinetex biphenyl column | Waters Atlantis T3 C18 column | InertSustain® Amide column (HILIC) |

| Mobile Phase | Gradient elution with formic acid in water and methanol | Gradient elution with ammonium acetate and formic acid in water and acetonitrile | Gradient elution with ammonium formate in water and acetonitrile |

| Detection | ESI-positive, MRM mode | ESI-positive, MRM mode | Not Specified |

| Lower Limit of Quantification (LLOQ) | 0.156 µmol/L (for Acyclovir) | 2 nM (for Acyclovir) | 0.25 µg/mL (for Acyclovir) |

| Linear Range | 0.156–160 µmol/L | 2–5000 nM | 0.25–10 µg/mL |

Electrochemical Sensors and Biosensors for Acyclovir Detection

Electrochemical sensors and biosensors have emerged as promising alternatives to traditional analytical methods for acyclovir detection due to their simplicity, sensitivity, rapidity, and low cost. frontiersin.org These sensors are typically based on the electrochemical oxidation of acyclovir at the surface of a modified electrode. nih.govnih.gov

Various nanomaterials have been used to modify electrodes to enhance their electrocatalytic activity towards acyclovir oxidation, leading to improved sensitivity and lower detection limits. nih.govchemmethod.com For example, a glassy carbon electrode (GCE) modified with a reduced graphene oxide–TiO2–Au nanocomposite has demonstrated excellent performance for the sensitive determination of acyclovir. frontiersin.orgnih.gov Another example is a carbon paste electrode (CPE) modified with magnetic CdO nanoparticles. nih.gov

The electrochemical behavior of acyclovir is often pH-dependent, indicating the involvement of protons in the oxidation reaction. nih.gov By optimizing the pH of the supporting electrolyte, the sensitivity of the sensor can be maximized. nih.gov

Recent advancements include the use of screen-printed carbon electrodes (SPCEs), which offer advantages such as disposability and suitability for on-site analysis. mdpi.com Electrochemical activation of these electrodes can significantly improve their performance. mdpi.com Boron-doped diamond electrodes (BDDE) have also been employed for their wide potential window and low background current. mdpi.com

Performance of Various Electrochemical Sensors for Acyclovir Detection:

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| rGO–TiO2–Au/GCE nih.gov | Linear Sweep Voltammetry (LSV) | Not Specified | 0.3 µM |

| CdO/Fe3O4/CPE nih.gov | Differential Pulse Voltammetry (DPV) | 1–100 µM | 300 nM |

| MoSe2/rGO/SPGE chemmethod.com | Differential Pulse Voltammetry (DPV) | 0.03–190.0 µM | 0.01 µM |

| Activated SPCE mdpi.com | Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | 0.5–1000.0 nmol L−1 | 0.12 nmol L−1 |

Molecularly Imprinted Polymers (MIPs) in Acyclovir Analysis

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule, in this case, acyclovir. acs.orgnih.govnih.gov This "molecular imprinting" process creates cavities within the polymer matrix that are complementary in size, shape, and functionality to the template molecule (acyclovir). acs.orgnih.govnih.gov This high selectivity makes MIPs excellent materials for use in analytical applications, including sensors and solid-phase extraction. youtube.com

An effective and specific electrochemical sensor for acyclovir has been developed using a molecularly imprinted polymer. acs.orgnih.govnih.gov The MIP is created by a straightforward photopolymerization process on the surface of a glassy carbon electrode (GCE). acs.orgnih.govnih.gov The components for this polymerization typically include the template molecule (acyclovir), a functional monomer (e.g., acrylamide), a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate), and a photoinitiator. acs.orgnih.govnih.gov

The performance of the MIP-based sensor is evaluated using electrochemical techniques such as cyclic voltammetry and differential pulse voltammetry. acs.orgnih.gov These sensors have demonstrated high accuracy, precision, and robustness for the determination of acyclovir. acs.orgnih.govnih.govacs.org They have been successfully applied to the analysis of acyclovir in pharmaceutical dosage forms and biological samples. acs.orgnih.govnih.govacs.org

The interaction between the template molecule and the functional monomer can be investigated using computational methods like Density Functional Theory (DFT) to optimize the polymer composition. acs.org The morphology of the imprinted polymer can be characterized by techniques such as scanning electron microscopy (SEM). acs.org

Characteristics of a Molecularly Imprinted Polymer-Based Electrochemical Sensor for Acyclovir:

| Parameter | Finding |

|---|---|

| Sensor Construction | Acyclovir (template), acrylamide (B121943) (functional monomer), 2-hydroxyethyl methacrylate (B99206) (basic monomer), ethylene glycol dimethacrylate (cross-linker), and 2-hydroxy-2-methyl propiophenone (B1677668) (photoinitiator) on a glassy carbon electrode (GCE). acs.orgnih.govnih.gov |

| Analytical Technique | Differential Pulse Voltammetry acs.org |

| Linear Range | 1 × 10–11 to 1 × 10–10 M acs.orgnih.gov |

| Limit of Detection (LOD) | 7.15 × 10–13 M acs.orgnih.gov |

| Limit of Quantification (LOQ) | 2.38 × 10–12 M acs.orgnih.gov |

| Recovery in Samples | 99.40% (tablet dosage form), 100.44% (human blood samples) acs.orgnih.govnih.govacs.org |

Flow Injection-Chemiluminescence (FI-CL) Techniques

Flow Injection-Chemiluminescence (FI-CL) is a highly sensitive and rapid analytical technique that has been successfully applied to the determination of acyclovir. nih.gov The method is based on the chemiluminescence reaction that occurs when acyclovir is mixed with certain chemical reagents in a continuous flow system.

One reported FI-CL method for acyclovir involves its reaction with potassium permanganate, with formaldehyde (B43269) acting as an enhancer. nih.gov The intensity of the emitted light is proportional to the concentration of acyclovir in the sample. This method is noted for being rapid, effective, and simple. nih.gov

Another FI-CL method is based on the chemiluminescence generated from the redox reaction of Ce(IV)-rhodamine B in a sulfuric acid medium. scilit.comtandfonline.com Acyclovir enhances the CL intensity, and this enhancement is used for its quantification. This technique has been successfully used to determine the content of acyclovir in injections and eye drops. scilit.comtandfonline.com

FI-CL methods offer the advantage of high sample throughput, making them suitable for routine analysis. tandfonline.com

Performance of FI-CL Methods for Acyclovir Determination:

| Reagent System | Linear Range | Limit of Detection (LOD) | Relative Standard Deviation (RSD) |

|---|---|---|---|

| Potassium permanganate/Formaldehyde nih.gov | 0.2-80 mg/L | 0.06 mg/L | 3.7% (for 1.0 mg/L acyclovir) |

Emerging Research Frontiers and Future Directions

Exploration of Novel Antiviral Targets and Mechanisms

While acyclovir's primary mechanism involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication, researchers are actively investigating alternative viral targets to develop new therapeutic strategies. nih.govebsco.com This approach is crucial for combating viruses that have developed resistance to polymerase inhibitors. nih.gov

One promising area of exploration is the targeting of the viral helicase-primase complex . nih.gov This enzyme complex is essential for unwinding the viral DNA and synthesizing primers for replication, making it an attractive target for new antiviral drugs. nih.gov Inhibitors of the helicase-primase complex, known as HPIs, function independently of viral kinases, offering a potential solution for acyclovir-resistant strains. nih.gov Compounds such as pritelivir (B1678233) and amenamevir (B1665350) represent this new class of antivirals. nih.govacs.org

Another novel mechanism under investigation is the inhibition of viral genome methylation. mdpi.com Viral methyltransferases are enzymes that modify viral RNA to mimic host cell RNA, thereby evading the host's immune system. mdpi.com Targeting these conserved enzymes presents a promising strategy for developing broad-spectrum antiviral agents. mdpi.com Additionally, some research is exploring the degradation of viral genomes as a novel antiviral approach. mdpi.com

The development of drugs that work through new mechanisms, such as causing the viral replication machinery to pause and backtrack, is also an active area of research. sciencedaily.com These novel strategies aim to provide alternatives to the current arsenal (B13267) of antiviral drugs and address the ongoing challenge of drug resistance. nih.govsciencedaily.com

Development of Next-Generation Acyclovir (B1169) Derivatives

A significant focus of ongoing research is the development of next-generation derivatives of acyclovir with improved pharmacological properties. Acyclovir itself has limitations, including low oral bioavailability. nih.govnih.gov To overcome this, researchers have developed prodrugs, which are inactive compounds that are converted into the active drug form within the body. nih.govasu.edu

Valacyclovir , the L-valyl ester of acyclovir, is a well-established prodrug that demonstrates significantly higher oral bioavailability than its parent compound. nih.govdrugbank.com Similarly, famciclovir , a prodrug of penciclovir (B1679225) (an acyclic guanosine (B1672433) analog similar to acyclovir), also offers improved oral delivery. nih.govnih.gov

Current research is exploring more advanced prodrug strategies. The ProTide (prodrug-nucleotide) approach involves creating monophosphate prodrugs of acyclovir. nih.govnih.gov These derivatives can bypass the initial, often rate-limiting, phosphorylation step catalyzed by viral thymidine (B127349) kinase, potentially making them effective against certain acyclovir-resistant strains and even broadening their antiviral activity to other viruses like HIV. nih.govnih.gov

Other novel derivatives under investigation include:

Bile acid conjugates: A series of ester prodrugs of acyclovir with cholic, chenodeoxycholic, and deoxycholic acids have been synthesized. These have shown enhanced antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2, and Epstein-Barr virus (EBV) in vitro. researchgate.net

Thiazole-containing amino acid esters: Researchers have synthesized acyclovir analogs with modified amino acids to explore new therapeutic peptidomimetics. researchgate.net

Tricyclic analogues: These derivatives, such as 3,9-dihydro-3-[(2-hydroxyethoxy)methyl]-9-oxo-5H-imidazo[1,2-a]purine (TACV), have been shown to be more lipophilic than acyclovir while maintaining similar antiviral activity. researchgate.net

These next-generation derivatives aim to enhance bioavailability, improve efficacy, and expand the therapeutic utility of acyclovir-based compounds. nih.govresearchgate.net

Strategies for Overcoming Antiviral Resistance

The emergence of acyclovir-resistant herpes simplex virus (HSV) strains is a significant clinical challenge, particularly in immunocompromised patients. nih.govnih.govpnas.org Resistance typically arises from mutations in the viral genes encoding for thymidine kinase (TK) or DNA polymerase . nih.govjhoponline.comdoi.orgtandfonline.com

Several strategies are employed and being researched to manage and overcome this resistance:

Alternative Antiviral Agents: For infections caused by acyclovir-resistant HSV, alternative drugs with different mechanisms of action are used. Foscarnet and cidofovir are key alternatives that inhibit viral DNA polymerase without needing activation by viral TK. jhoponline.com However, these agents can be associated with significant nephrotoxicity. jhoponline.com Other older drugs like trifluridine (B1683248) and vidarabine (B1017) may also be considered due to their different mechanisms of action. reviewofoptometry.com

High-Dose Acyclovir Therapy: In some cases, high-dose intravenous acyclovir, often administered as a continuous infusion, has been used to treat resistant infections. jhoponline.comashpublications.org This approach aims to overcome resistance by achieving higher and more sustained drug concentrations. jhoponline.comashpublications.org

Development of Drugs with Novel Mechanisms: As discussed in section 6.1, developing drugs that target different viral proteins, such as the helicase-primase complex, is a primary strategy to bypass the common resistance mechanisms associated with acyclovir. nih.gov Humanized monoclonal antibodies that block viral cell-to-cell spread also represent a novel approach to treating drug-resistant HSV. pnas.org

Prodrugs that Bypass Resistance Mechanisms: The ProTide derivatives of acyclovir are designed to be independent of viral TK for their initial activation, making them potentially effective against the most common form of acyclovir resistance. nih.gov

The prevalence of acyclovir resistance is generally low in the immunocompetent population but can be significantly higher in immunocompromised individuals, such as hematopoietic stem cell transplant recipients. nih.govresearchgate.net

Repurposing Acyclovir for Other Viral Pathologies

Drug repurposing, or finding new uses for existing approved drugs, is a time and cost-effective strategy for drug development. nih.govnih.gov Acyclovir, a well-established antiherpetic agent, has been investigated for its potential efficacy against other viral infections.

The most notable example is its activity against Epstein-Barr Virus (EBV) , another member of the herpesvirus family. oup.com In vitro studies have shown that acyclovir can inhibit EBV replication. oup.comnih.govresearchgate.net Acyclovir triphosphate demonstrates a strong affinity for the EBV DNA polymerase. oup.com Clinical trials have explored its use in treating infectious mononucleosis, the primary disease caused by EBV, with results indicating it can transiently stop virus excretion from the oropharynx, though clinical benefits have been limited in some studies. oup.comnih.gov There is also emerging case evidence for its potential use in severe or chronic active EBV infections. researchgate.net

More recently, with the advent of the COVID-19 pandemic, some computational studies explored the potential of acyclovir and its derivatives to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.netresearchgate.netmdpi.com These in silico studies suggested a potential interaction, but this does not constitute evidence of clinical efficacy.

Acyclovir has also been found to have a direct suppressive effect on HIV-1, but this activity is dependent on its activation by co-infecting herpesviruses, such as HSV-2. nih.govresearchgate.net This has led to the development of acyclovir ProTides that are active against HIV without the need for a co-infecting virus. nih.gov

Computational and Modeling Approaches in Acyclovir Research

In silico methods, including computational and modeling techniques, have become indispensable tools in modern drug discovery and research, including the study of acyclovir and its derivatives. These approaches accelerate research and provide deep molecular insights.

Molecular Docking: This technique is widely used to predict the binding affinity and interaction between a ligand (like acyclovir or its derivatives) and a target protein (like viral DNA polymerase or protease). nih.govnih.gov Researchers have used molecular docking to screen libraries of acyclovir derivatives against various viral targets, including the main protease of SARS-CoV-2, and to understand how resistance-conferring mutations affect drug binding. tandfonline.comnih.govresearchgate.net

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com It has been applied to acyclovir to analyze its different tautomeric forms, understand its molecular structure, and calculate electronic properties that are important for its biological activity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of molecules and complexes over time. This method has been used to study the stability of acyclovir and its derivatives when bound to target proteins, offering a more reliable assessment of their potential as inhibitors than docking alone. nih.govresearchgate.net These simulations can analyze parameters like root-mean-square deviation (RMSD) and fluctuation (RMSF) to understand the stability of the drug-target complex. researchgate.net

Pharmacokinetic Modeling: Physiologically based mathematical models, such as the Transdermal Compartmental Absorption and Transit (TCAT) model, are used to simulate the absorption and distribution of topical acyclovir formulations. simulations-plus.com This helps in optimizing formulation design to improve drug delivery. simulations-plus.com

Artificial Neural Networks (ANN): ANN models have been used to optimize the formulation of controlled-release acyclovir nanoparticles by identifying relationships between formulation variables (like pH and component concentrations) and nanoparticle properties. researchgate.net

These computational tools are crucial for the rational design of new acyclovir derivatives, for understanding the molecular basis of antiviral resistance, and for optimizing drug delivery systems. tandfonline.comsimulations-plus.com

Q & A

How can factorial design be optimized for formulating fast-dissolving acyclovir sodium tablets?